N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20392902
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-(3-propan-2-ylphenyl)-1H-pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-9(2)10-4-3-5-11(6-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14) |
| Standard InChI Key | JYAKKXFTVHTWEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)NC2=CNN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) linked to a 3-isopropylphenyl group via an amine bridge. Key structural features include:
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Pyrazole Ring: The 1H-pyrazole configuration ensures planar geometry, with delocalized π-electron density across the N–N–C–C–N framework .
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Substituents: The 3-isopropylphenyl group introduces steric bulk and hydrophobic character, while the 4-amino group enhances hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
Spectroscopic Data
While direct spectroscopic data for N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is limited, analogous pyrazole derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, while isopropyl methyl groups appear as doublets near δ 1.2–1.4 ppm .
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IR Spectroscopy: N–H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) dominate the spectrum .
Synthesis and Structural Modification
Table 2: Comparative Yields of Pyrazole Amine Syntheses
| Method | Typical Yield (%) | Key Challenges |
|---|---|---|
| Condensation | 60–75 | Byproduct formation |
| Nitration/Reduction | 50–65 | Over-reduction risks |
| Cross-Coupling | 70–85 | Catalyst cost |
Crystallographic Insights
X-ray diffraction studies of related compounds (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) reveal:
Pharmacological Profile
Biological Activities
Pyrazole amines exhibit diverse bioactivities, though specific data for this compound remains sparse:
Anticancer Activity
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Targets: Tubulin polymerization inhibition and topoisomerase II antagonism .
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Cell Line Data: GI₅₀ values of 10–20 μM reported in MCF-7 and HeLa cells for related compounds .
Table 3: Biological Activities of Selected Pyrazole Amines
| Compound | Activity (IC₅₀/GI₅₀) | Target |
|---|---|---|
| 1-Butyl-5-isopropyl-1H-pyrazol-4-amine | 8.2 μM (COX-2) | Inflammation |
| 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 12.4 μM (MCF-7) | Tubulin |
| N-[4-Isopropylphenyl]-1H-pyrazol-4-amine | 5.7 μM (TNF-α) | Cytokine signaling |
Structure-Activity Relationships (SAR)
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Isopropyl Group: Enhances lipophilicity, improving blood-brain barrier penetration .
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4-Amino Position: Critical for hydrogen bonding with enzymatic active sites .
Future Directions
Research Opportunities
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability .
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Multicomponent Reactions: Exploring Ugi or Passerini reactions for structural diversification .
Regulatory Considerations
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